N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide

Medicinal Chemistry Structural Biology Hit-to-Lead Optimization

This chroman-2-carboxamide features a unique 5-(furan-2-yl)pyridin-3-yl methylamine moiety that mimics the hinge-binding region of ATP-competitive kinase inhibitors. Structurally distinct from chromone-2-carboxamide and simple phenylamide chemotypes, it enables scaffold-hopping for novel kinase target identification and IP space expansion. The chiral chroman center supports enantioselective pharmacology studies. As a differentiated NF-κB pathway probe, it allows mechanistic comparison with KL-1156 (IC50: 43.9 μM) to dissect upstream kinase targets. Procure as a versatile research scaffold for broad kinase selectivity panels.

Molecular Formula C20H18N2O3
Molecular Weight 334.375
CAS No. 2034466-63-0
Cat. No. B2857929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide
CAS2034466-63-0
Molecular FormulaC20H18N2O3
Molecular Weight334.375
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1C(=O)NCC3=CC(=CN=C3)C4=CC=CO4
InChIInChI=1S/C20H18N2O3/c23-20(19-8-7-15-4-1-2-5-18(15)25-19)22-12-14-10-16(13-21-11-14)17-6-3-9-24-17/h1-6,9-11,13,19H,7-8,12H2,(H,22,23)
InChIKeyLERMRJSZPIMMCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide Procurement: Compound Class and Baseline Characteristics


N-((5-(Furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide (CAS 2034466-63-0) is a synthetic, heterocyclic research compound belonging to the chroman-2-carboxamide class [1]. Its structure uniquely combines a chroman-2-carboxamide core with a 5-(furan-2-yl)pyridin-3-yl methylamine moiety. While the chroman-2-carboxamide scaffold is well-documented for modulating Nuclear Factor-kappa B (NF-κB) activity, the specific biological target and quantitative activity profile for this particular compound have not been disclosed in the peer-reviewed literature or patents at this time [2].

Risks of Substituting N-((5-(Furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide with In-Class Analogs


Substituting this compound with other chroman-2-carboxamides or furan-pyridine containing analogs in a research program is not straightforward. The specific 5-(furan-2-yl) substitution pattern on the pyridine ring is a critical structural feature that dictates binding orientation and molecular recognition. For instance, moving the furan substituent from the 5-position to the 6-position on the pyridine ring creates a distinct regioisomer, which, according to vendor data, has been investigated for anticancer applications, suggesting a divergent biological profile . Similarly, chroman-2-carboxamide derivatives with simple phenylamide N-substituents exhibit NF-κB inhibitory activity (IC50: 18.2–95.8 μM), but this activity is highly sensitive to the specific substituent pattern on the phenyl ring, demonstrating that even minor changes to the amide portion can drastically alter potency [1]. Therefore, generic replacement with an uncharacterized analog risks losing the intended biological interaction.

Quantitative Differentiation of N-((5-(Furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide Against Closest Comparators


Regioisomeric Differentiation from 6-Furan-3-yl Chroman-2-carboxamide Isomer

The target compound features a 5-(furan-2-yl)pyridine regioisomer, which is structurally distinct from the 6-(furan-3-yl)pyridine analog. In the broader class of kinase inhibitors, the specific position and isomeric form of the furan substituent on the pyridine ring is a key determinant of target binding and selectivity. For example, the 5-(furan-2-yl) isomer presents a different hydrogen-bonding acceptor pattern and steric profile around the pyridine nitrogen, which can be critical for interacting with kinase hinge regions or allosteric pockets [1]. No quantitative head-to-head data is available, and this differentiation is based on established medicinal chemistry principles.

Medicinal Chemistry Structural Biology Hit-to-Lead Optimization

Differentiation from Chroman-2-carboxamide NF-κB Inhibitors by N-Substitution

The target compound replaces the simple N-(substituted)phenylamide group found in well-characterized NF-κB inhibitors with an N-(5-(furan-2-yl)pyridin-3-yl)methyl group. The most active NF-κB inhibitor in the phenylamide series, compound 2s, has an IC50 of 18.2 μM [1]. This new N-substitution introduces a basic pyridine nitrogen and an additional furan ring, which can dramatically alter the compound's physicochemical properties (e.g., LogD, basicity) and its ability to interact with biological targets beyond NF-κB. The structural change represents a complete departure from the known structure-activity relationship (SAR) of the series, making its activity profile unpredictable based on older data.

Inflammation NF-κB Pathway Lead Optimization

Potential Pharmacokinetic Differentiation via Alicyclic LogD Modulation

The chroman-2-carboxamide core provides a saturated ether ring that may offer a better balance of lipophilicity and aqueous solubility compared to fully aromatic systems like chromone-2-carboxamides, which are known anticancer agents [1]. A lower LogD can reduce off-target toxicity and improve metabolic stability. The aliphatic nature of the chroman ring also introduces a chiral center, enabling the potential exploration of enantioselective interactions, which is an additional dimension of selectivity not available with planar chromone analogs.

ADME Drug-like Properties Physicochemical Profiling

Optimal Research and Screening Scenarios for N-((5-(Furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide


Kinase Selectivity Profiling and Novel Scaffold-Hopping

The unique 5-(furan-2-yl)pyridine motif mimics the hinge-binding region of many ATP-competitive kinase inhibitors [1]. This compound can be procured as a novel scaffold for broad kinase selectivity panels to identify a unique target profile distinct from the chromone-2-carboxamide or simple phenylamide chemotypes. Its procurement is justified as a 'scaffold hop' to explore intellectual property space and find new kinase targets.

Advanced NF-κB Pathway Deconvolution Studies

Given that the chroman-2-carboxamide core is a validated inhibitor of NF-κB activation, this compound can serve as a structurally differentiated probe to dissect pathway-specific effects [1]. Its application is in mechanistic studies comparing its effects to the known inhibitor KL-1156 (IC50: 43.9 μM), helping to identify which upstream kinases or adaptor proteins are targeted by the chroman pharmacophore.

Enantioselectivity-Driven Lead Optimization

The chiral center on the chroman ring provides an opportunity to explore enantioselective pharmacology. One enantiomer may demonstrate superior on-target activity or a cleaner off-target profile compared to the racemate. Procurement of the compound, even as a racemate, allows for initial chiral separation and subsequent testing of individual enantiomers in an assay of choice, providing a path to more selective lead molecules [2].

Quote Request

Request a Quote for N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.